Cas no 7583-08-6 (1-(pentafluorophenyl)ethanol)
1-(pentafluorophenyl)ethanol structure
Product Name:1-(pentafluorophenyl)ethanol
Numero CAS:7583-08-6
MF:C8H5F5O
MW:212.116719961166
CID:982062
PubChem ID:98288
Update Time:2025-04-19
1-(pentafluorophenyl)ethanol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(pentafluorophenyl)ethanol
- (+/-)-alpha-Methyl-2,3,4,5,6-pentafluorobenzyl alcohol
- (1-Hydroxyethyl)pentafluorobenzene
- 830-50-2
- 7583-08-6
- EINECS 212-597-7
- SCHEMBL1756535
- FT-0770663
- CK2468
- FT-0723810
- CS-0312639
- PS-10083
- (+/-)- alpha -Methyl-2,3,4,5,6-pentafluorobenzyl alcohol
- NSC 97014
- 1-(perfluorophenyl)ethanol
- MFCD00004510
- Benzenemethanol, 2,3,4,5,6-pentafluoro-.alpha.-methyl-
- 2,3,4,5,6-Pentafluoro-alpha-methylbenzyl alcohol
- AKOS015853262
- NSC-97014
- 1-(Pentafluorophenyl)ethanol ,
- NS00042479
- 75853-08-6
- 1-(PENTAFLUOROPHENYL)ETHANOL, 97
- FT-0605851
- FT-0772219
- A840494
- 2,3,4,5,6-Pentafluoro-.alpha.-methylbenzyl alcohol
- DTXSID50997214
- NSC97014
- P0925
- WYUNHWKTLDBPLE-UHFFFAOYSA-N
- SY112302
- 1-(2,3,4,5,6-Pentafluorophenyl)ethanol
- 1-(pentafluorophenyl)ethan-1-ol
- 1-(Pentafluorophenyl)ethanol, 96%
- 1-(Perfluorophenyl)ethan-1-ol
- DB-389878
- alpha-Methyl-2,3,4,5,6-pentafluorobenzyl alcohol, Methyl pentafluorophenyl carbinol
-
- Inchi: 1S/C8H5F5O/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h2,14H,1H3
- Chiave InChI: WYUNHWKTLDBPLE-UHFFFAOYSA-N
- Sorrisi: FC1C(=C(C(=C(C=1C(C)O)F)F)F)F
Proprietà calcolate
- Massa esatta: 212.02605559g/mol
- Massa monoisotopica: 212.02605559g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 57
- Conta legami ruotabili: 50
- Complessità: 798
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- XLogP3: 21.9
- Superficie polare topologica: 78.9
Proprietà sperimentali
- Colore/forma: Non disponibile
- Punto di fusione: 34 °C
- Punto di ebollizione: 102 °C
- Solubilità: Non disponibile
1-(pentafluorophenyl)ethanol Letteratura correlata
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
7583-08-6 (1-(pentafluorophenyl)ethanol) Prodotti correlati
- 830-50-2(1-(Pentafluorophenyl)ethanol)
- 1766-76-3(Decafluorobenzhydrol)
- 75853-08-6(1-(Pentafluorophenyl)ethanol)
- 87327-65-9(2,6-Difluoro-α-methylbenzenemethanol)
- 715-31-1(2-(Pentafluorophenyl)propan-2-ol)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Fornitori consigliati
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti